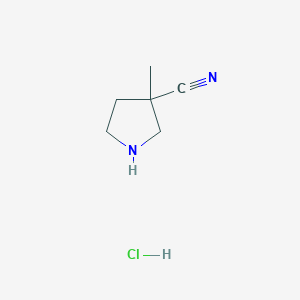

3-Cyano-3-methylpyrrolidine hydrochloride

Description

Properties

IUPAC Name |

3-methylpyrrolidine-3-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2.ClH/c1-6(4-7)2-3-8-5-6;/h8H,2-3,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZTVYVXESIUGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1205750-61-3 | |

| Record name | 3-methylpyrrolidine-3-carbonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Solubility Profile and Processing of 3-Cyano-3-methylpyrrolidine Hydrochloride

Topic: 3-Cyano-3-methylpyrrolidine Hydrochloride Solubility in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

3-Cyano-3-methylpyrrolidine hydrochloride (CAS 1205750-61-3 / 1187930-86-4) is a critical heterocyclic intermediate employed in the synthesis of Janus Kinase (JAK) inhibitors and various antimicrobial agents. As a secondary amine salt possessing a nitrile functionality and a quaternary carbon center, its solubility behavior is governed by the competition between its high ionic lattice energy and the solvation enthalpy of its functional groups.

This guide provides a definitive solubility profile, thermodynamic rationale, and validated protocols for the handling, purification, and reaction of this compound in organic media.

Physicochemical Identity

-

IUPAC Name: 3-methylpyrrolidine-3-carbonitrile hydrochloride[1]

-

CAS Number: 1205750-61-3 (also referenced as 1187930-86-4 in some catalogs)

-

Molecular Formula: C₆H₁₀N₂ · HCl

-

Molecular Weight: 146.62 g/mol

-

Physical State: White to off-white crystalline solid

-

pKa (Calculated): ~9.5–10.5 (pyrrolidine nitrogen)

Solubility Profile in Organic Solvents[2]

The solubility of 3-Cyano-3-methylpyrrolidine hydrochloride follows the "Like Dissolves Like" principle for ionic organic salts. The chloride anion creates a rigid crystal lattice that requires high-dielectric protic solvents to disrupt.

Quantitative Solubility Landscape

| Solvent Class | Specific Solvent | Solubility Rating | Estimated Solubility (25°C) | Application |

| Polar Protic | Water | High | > 100 mg/mL | Aqueous workup phase |

| Methanol | High | > 50 mg/mL | Reaction solvent, Dissolution | |

| Ethanol | Moderate | 10–30 mg/mL | Recrystallization (Hot) | |

| Isopropanol (IPA) | Low-Moderate | < 10 mg/mL | Recrystallization (Cooling) | |

| Polar Aprotic | DMSO | High | > 50 mg/mL | NMR analysis, Stock solutions |

| DMF | High | > 40 mg/mL | SNAr reactions | |

| Acetonitrile | Low | < 5 mg/mL | Slurry washing | |

| Non-Polar / Chlorinated | Dichloromethane (DCM) | Insoluble | < 1 mg/mL | Extraction (after free-basing) |

| Ethyl Acetate | Insoluble | < 0.1 mg/mL | Anti-solvent precipitation | |

| Toluene / Hexanes | Insoluble | Negligible | Impurity washing |

Thermodynamic Mechanism

The hydrochloride salt form introduces a strong ionic character.

-

Lattice Energy: The interaction between the protonated pyrrolidinium cation and the chloride anion is strong. Non-polar solvents (DCM, Toluene) lack the dielectric constant (

) required to overcome this lattice energy. -

Solvation: Protic solvents (MeOH, Water) stabilize the dissociated ions via hydrogen bonding. The nitrile group at the C3 position adds dipole character but does not sufficiently enhance solubility in non-polar media to overcome the salt effect.

Experimental Protocols

Protocol A: Purification via Anti-Solvent Recrystallization

Objective: To purify crude 3-Cyano-3-methylpyrrolidine HCl removing non-polar organic impurities.

Reagents:

-

Solvent A: Methanol (High purity)

-

Solvent B: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE)

Procedure:

-

Dissolution: Place 5.0 g of crude solid in a round-bottom flask. Add minimum hot Methanol (approx. 15–20 mL at 50°C) until fully dissolved.

-

Filtration: If insoluble particulates remain, filter hot through a sintered glass funnel.

-

Precipitation: While stirring the filtrate, slowly add Solvent B (EtOAc) dropwise.

-

Visual Cue: Stop adding when a persistent cloudiness (turbidity) is observed.

-

-

Crystallization: Allow the mixture to cool to room temperature, then place in an ice bath (0–4°C) for 2 hours.

-

Isolation: Filter the white crystals under vacuum. Wash the cake with cold EtOAc.

-

Drying: Dry in a vacuum oven at 40°C for 6 hours.

Protocol B: Free-Basing and Extraction

Objective: To convert the salt to the free amine for nucleophilic coupling reactions.

Procedure:

-

Dissolve the hydrochloride salt in water (10 mL/g).

-

Basify the solution to pH > 12 using 2M NaOH or saturated Na₂CO₃.

-

Extract three times with Dichloromethane (DCM) or Chloroform.

-

Note: The free base is highly soluble in chlorinated solvents.

-

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate

-

Caution: Low molecular weight pyrrolidines can be volatile; avoid high-vacuum/high-temp if not necessary.

-

Decision Logic & Process Flow

The following diagram illustrates the decision process for solvent selection based on the intended application (Reaction vs. Purification).

Figure 1: Solvent selection decision tree for processing 3-Cyano-3-methylpyrrolidine HCl based on solubility parameters.

References

-

Chemical Identity & Properties: National Center for Biotechnology Information. (2025).[2][3][4][5] PubChem Compound Summary for CID 12464314, 3-Methylpyrrolidine hydrochloride. Retrieved from [Link]

- Synthesis & Purification Context: Pfizer Inc. (2017). Process for the preparation of tofacitinib and intermediates thereof. U.S. Patent No. 9,670,160. Washington, DC: U.S. Patent and Trademark Office.

Sources

- 1. chemscene.com [chemscene.com]

- 2. Pyrrolidine, hydrochloride (1:1) | C4H10ClN | CID 212848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (3R)-3-Methylpyrrolidine--hydrogen chloride (1/1) | C5H12ClN | CID 44828594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Methylpyrrolidin-3-ol hydrochloride | C5H12ClNO | CID 53346559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Cyano-pyrrolidine hydrochloride | 1187930-86-4 [chemicalbook.com]

Strategic Sourcing & Technical Profile: 3-Cyano-3-methylpyrrolidine Hydrochloride

This guide is structured as an advanced technical resource for drug discovery scientists and procurement managers.[1] It moves beyond simple catalog listings to address the strategic, analytical, and logistical challenges of sourcing 3-Cyano-3-methylpyrrolidine hydrochloride .

CAS: 1205750-61-3 (Racemic HCl) | Core Scaffold: Gem-disubstituted Pyrrolidine[1][2]

Executive Technical Summary

3-Cyano-3-methylpyrrolidine hydrochloride is a specialized heterocyclic building block used primarily in the synthesis of Janus Kinase (JAK) inhibitors and other small-molecule therapeutics targeting CNS pathways.[1][2]

Its structural value lies in the quaternary carbon at position 3 .[1] By introducing a gem-disubstituted center (methyl and nitrile groups), this scaffold:

-

Restricts Conformational Flexibility: Reduces the entropic penalty of binding to the target protein.[1]

-

Blocks Metabolic Soft Spots: Prevents oxidation at the typically reactive C3 position of the pyrrolidine ring.[1]

-

Provides Divergent Synthetic Handles: The nitrile group is a versatile precursor for amines (reduction), amides (hydrolysis), or heterocycles (e.g., tetrazoles).[1]

Commercial Status: Unlike commodity reagents, this compound is classified as a Tier 2/3 Building Block .[1] It is frequently "listed" but often requires a lead time for synthesis (Make-on-Demand) or purification from bulk racemic stocks.[1][2]

Commercial Supply Landscape

Sourcing this compound requires distinguishing between "In-Stock" aggregators and "Original Manufacturers."[1][2]

Supply Chain Decision Matrix

The following diagram outlines the decision logic for selecting a supplier based on project phase and stereochemical requirements.

Figure 1: Strategic sourcing decision tree based on scale and stereochemical needs.[1][2]

Key Suppliers & Capabilities

| Supplier Category | Primary Vendors | Strategic Role | Risk Profile |

| Catalog Aggregators | Combi-Blocks , Enamine , BLD Pharm | Best for <50g rapid sourcing.[1][2] Often hold stock of the N-Boc precursor or the racemic HCl salt.[1] | High: Batch-to-batch variability in salt stoichiometry (HCl vs. TFA). |

| Process CROs | WuXi AppTec , Pharmaron | Required for >1kg.[1][2] Will validate the synthesis route (likely alkylation of 3-cyanopyrrolidine) to minimize impurities. | Low: High cost, longer lead time.[1] |

| Specialty Chiral | Daicel , Chiral Technologies | Essential if you need the specific (R)- or (S)- isomer, as asymmetric synthesis of quaternary centers is difficult.[1][2] | Medium: High cost per gram.[1] |

Technical Profile & Quality Control (QC)

When receiving a shipment of 3-Cyano-3-methylpyrrolidine HCl, standard "Certificate of Analysis" (CoA) verification is insufficient due to the specific synthetic risks associated with quaternary centers.[1][2]

Critical Impurity Profile

The synthesis typically involves the methylation of N-Boc-3-cyanopyrrolidine.[1][2] Incomplete methylation or over-alkylation leads to specific impurities:

-

Impurity A (Des-methyl): 3-cyanopyrrolidine (result of incomplete reaction).[1][2] Hard to separate due to similar polarity.[1]

-

Impurity B (N-Methyl): If the N-protecting group was unstable, you may get N-methylation.[1][2]

-

Impurity C (Hydrolysis): The nitrile group can partially hydrolyze to the primary amide under acidic deprotection conditions if not controlled.[1]

QC Validation Protocol (Self-Validating System)

Implement this workflow to accept/reject batches.

Figure 2: Quality Control workflow focusing on detecting incomplete alkylation impurities.

Analytical Data Reference

-

Molecular Weight: 146.62 g/mol (HCl salt), 110.16 g/mol (Free base).[1][2]

-

1H NMR (D2O): Look for a sharp singlet around 1.45 - 1.55 ppm corresponding to the 3-methyl group.[1][2] The pyrrolidine ring protons will appear as multiplets between 2.0 - 3.8 ppm.[1][2]

-

Solubility: Highly soluble in water, MeOH, DMSO.[1] Insoluble in non-polar solvents (DCM, Hexane) due to the salt form.[1]

Handling & Synthetic Utility[1]

Storage & Stability[1][2][3]

-

Hygroscopicity: The HCl salt is hygroscopic.[1] It must be stored in a desiccator at -20°C . Exposure to moisture will lead to a sticky gum that is difficult to weigh accurately.[1]

-

Free Base Instability: Do not store as the free base (amine).[1] The secondary amine can react with atmospheric CO2 or undergo slow oxidation.[1] Always generate the free base in situ.[1]

Synthetic Activation (Protocol)

To use this salt in a coupling reaction (e.g., SNAr or Amide Coupling):

-

Dissolution: Dissolve the HCl salt in the reaction solvent (DMF or DCM).

-

Neutralization: Add 3.0 equivalents of a tertiary base (DIPEA or TEA).

-

Note: You need 1 eq to neutralize the HCl and 1-2 eq to drive the reaction.[1]

-

-

Verification: Ensure the solution is homogeneous before adding the electrophile. If the salt does not dissolve, switch to a more polar solvent or use a phase transfer catalyst.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118158 (Related Structure: 3-Methylpyrrolidine).[1][2] Retrieved from [Link][1][2]

-

Organic Syntheses. General Procedures for alpha-alkylation of nitriles. (Contextual Reference for Mechanism). Retrieved from [Link]

Sources

Navigating the Uncharted: A Technical Safety Guide to 3-Cyano-3-methylpyrrolidine Hydrochloride

Introduction: A Proactive Approach to Laboratory Safety

This guide is designed to bridge that information gap. As a Senior Application Scientist, my objective is not merely to list potential hazards but to provide a deep, mechanistic understanding of the risks associated with 3-Cyano-3-methylpyrrolidine hydrochloride. By employing a scientifically rigorous approach of analogical reasoning based on its core structural components—the aliphatic nitrile group and the N-methylpyrrolidine moiety—we can construct a robust and self-validating safety protocol. This document will deconstruct the probable toxicological and physicochemical hazards, outline detailed handling procedures, and establish clear emergency response workflows, empowering you to work with this compound in a manner that is both innovative and safe.

Methodology: Inferring Safety Through Structural Analogs

The safety profile of 3-Cyano-3-methylpyrrolidine hydrochloride will be inferred from a careful analysis of its constituent functional groups and data from well-characterized structural analogs. The primary analogs used for this assessment are:

-

Aliphatic Nitriles (e.g., 3-Cyanopyridine, 1-Boc-3-cyanopyrrolidine): These compounds provide critical insight into the toxicity associated with the cyano (-CN) group.[2][3]

-

Substituted Pyrrolidines (e.g., 1-Methylpyrrolidine): This analog informs our understanding of the physical hazards, such as flammability and corrosivity, related to the saturated heterocyclic amine core.[4][5]

This approach allows us to anticipate the hazards of the target compound with a high degree of confidence, as the toxicological and reactive properties of a molecule are fundamentally determined by its functional groups.

Part 1: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the cornerstone of any laboratory safety protocol. The primary hazards associated with 3-Cyano-3-methylpyrrolidine hydrochloride are anticipated to stem from the synergistic effects of its nitrile functionality and its pyrrolidine core.

The Dominant Threat: The Aliphatic Nitrile Group

The most significant toxicological concern with aliphatic nitriles is their ability to release cyanide (CN-) through metabolic processes.[6][7] This is not a direct corrosive or irritant effect but a systemic chemical asphyxiation.

Mechanism of Toxicity: Once absorbed, the nitrile group can be metabolized by cytochrome P450 enzymes in the liver, leading to the liberation of the cyanide anion. Cyanide then potently inhibits cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain.[6] This action halts aerobic respiration, preventing cells from utilizing oxygen and leading to rapid cellular hypoxia, even if oxygen is plentiful in the blood.[6][8] The central nervous system and the heart are particularly vulnerable to this mode of action.[8]

Based on data for analogous compounds like 1-Boc-3-cyanopyrrolidine, we can anticipate the following GHS classifications related to acute toxicity[3]:

-

Harmful if swallowed

-

Harmful in contact with skin

-

Harmful if inhaled

The Pyrrolidine Core: Corrosivity and Flammability

The pyrrolidine ring, particularly when N-substituted as in 1-methylpyrrolidine, contributes to the physical hazards of the molecule. 1-Methylpyrrolidine is classified as a highly flammable liquid and is known to cause severe skin burns and eye damage.[4][5][9] While the hydrochloride salt form of our target compound will be a solid and less volatile, the inherent basicity and reactivity of the pyrrolidine nitrogen suggest a potential for skin and eye irritation or corrosion upon prolonged contact.

Predicted GHS Hazard Classification

Based on the synthesis of data from our structural analogs, a presumptive GHS classification for 3-Cyano-3-methylpyrrolidine hydrochloride is presented below. This should be considered a conservative estimate to ensure the highest level of safety.

| Hazard Class | Category | Hazard Statement | Basis of Analogy |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | 3-Cyanopyridine, 1-Boc-3-cyanopyrrolidine[2][3][10] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | 1-Boc-3-cyanopyrrolidine[3] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | 1-Boc-3-cyanopyrrolidine, 1-Methylpyrrolidine[3][5][9] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | 1-Boc-3-cyanopyrrolidine[3] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | 3-Cyanopyridine, 1-Boc-3-cyanopyrrolidine[2][3][10] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | 1-Boc-3-cyanopyrrolidine[3] |

Part 2: Safe Handling and Engineering Controls

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment (PPE), is essential.

The Hierarchy of Controls

The most effective safety measures involve engineering out the hazard at its source. The following diagram illustrates the hierarchy of controls that must be implemented when working with 3-Cyano-3-methylpyrrolidine hydrochloride.

Standard Operating Procedure (SOP) for Handling

Objective: To prevent inhalation, dermal, and ingestion exposure during weighing and dissolution.

Materials:

-

3-Cyano-3-methylpyrrolidine hydrochloride

-

Spatula, weigh paper/boat, vials

-

Solvent for dissolution

-

Appropriate PPE (see below)

Protocol:

-

Preparation:

-

Ensure the chemical fume hood has been certified within the last year.[11]

-

Designate a specific area within the fume hood for handling the compound.[8][11]

-

Ensure the safety shower and eyewash station are unobstructed and have been recently tested.[11]

-

Post a sign indicating that a cyanide-containing compound is in use.[11]

-

-

Donning PPE:

-

Wear a flame-retardant lab coat.

-

Wear chemical splash goggles and a face shield.

-

Wear two pairs of nitrile gloves.[12] If contact is expected, thicker gloves are recommended.

-

-

Weighing and Transfer:

-

Perform all manipulations, including weighing, exclusively within the certified chemical fume hood.[11]

-

Use a spatula to carefully transfer the solid compound to a tared weigh boat or vial. Avoid generating dust.

-

Close the primary container immediately after dispensing.

-

-

Dissolution:

-

Add the solvent slowly to the vial containing the compound.

-

Cap the vial and mix gently until dissolved.

-

-

Decontamination and Waste Disposal:

-

Wipe down the designated work area, spatula, and any other equipment with a suitable decontaminant (e.g., a solution of sodium hypochlorite followed by a solution of sodium thiosulfate, then water).

-

Dispose of all contaminated materials (gloves, weigh boats, paper towels) in a clearly labeled hazardous waste container designated for cyanide waste.

-

After completing work and removing PPE, wash hands thoroughly with soap and water.[12]

-

Causality: The primary route of exposure for a solid compound is inhalation of dust and accidental skin contact. Performing all actions in a fume hood mitigates the inhalation risk. Double-gloving and careful technique minimize dermal exposure, which is critical given the potential for the compound to be absorbed through the skin and release cyanide systemically.[8]

Storage Requirements

-

Location: Store in a cool, dry, well-ventilated area away from incompatible materials.[4]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids. Contact with acids can liberate highly toxic hydrogen cyanide (HCN) gas.[8][11]

-

Container: Keep the container tightly closed and clearly labeled.

Part 3: Emergency Procedures

Rapid and correct response to an exposure is critical to prevent severe health consequences. Speed is essential. [8]

Emergency Response Workflow

The following workflow must be initiated immediately in the event of any exposure.

Detailed First-Aid Protocols

| Exposure Route | Protocol | Rationale |

| Skin Contact | 1. Immediately remove all contaminated clothing while under a safety shower.[13]2. Flush the affected area with copious amounts of water for at least 15-20 minutes.[14]3. Seek immediate medical attention. | Rapid removal from the skin is crucial to prevent absorption and systemic toxicity. Prolonged flushing helps to remove any residual chemical. |

| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15-20 minutes in an eyewash station, occasionally lifting the upper and lower eyelids.[2][14]2. Remove contact lenses if present and easy to do.[15]3. Seek immediate medical attention. | The eyes are highly permeable. Immediate and thorough irrigation is essential to prevent severe damage and systemic absorption. |

| Inhalation | 1. Move the affected person to fresh air immediately.[15][16]2. If the person is not breathing, begin artificial respiration. Do not use mouth-to-mouth resuscitation. Use a bag-valve-mask or other barrier device.[8][14]3. Administer 100% oxygen if available and you are trained to do so.[17]4. Seek immediate medical attention. | Removing the individual from the source of exposure is the first priority. Oxygen administration is a primary treatment for cyanide poisoning as it helps to displace cyanide from cytochrome oxidase.[17] |

| Ingestion | 1. Do NOT induce vomiting. [4]2. If the person is conscious and alert, have them rinse their mouth thoroughly with water.[15]3. Seek immediate medical attention. | Inducing vomiting can cause further damage to the esophagus and increase the risk of aspiration. The goal is to get the person to definitive medical care as quickly as possible. |

Note for Medical Personnel: The primary mechanism of toxicity is cyanide poisoning. Treatment should be supportive, and administration of cyanide antidotes (e.g., hydroxocobalamin, or sodium nitrite and sodium thiosulfate) should be considered.[16][18]

Part 4: Toxicological and Physical Data Summary

The following tables summarize the anticipated properties of 3-Cyano-3-methylpyrrolidine hydrochloride, based on its structural analogs.

Table 1: Predicted Toxicological Profile

| Parameter | Predicted Effect | Analog Source(s) |

| Acute Oral Toxicity | Harmful if swallowed. May cause dizziness, headache, nausea, and weakness.[8] | 3-Cyanopyridine, 1-Boc-3-cyanopyrrolidine[2][3] |

| Acute Dermal Toxicity | Harmful in contact with skin. Can be absorbed, leading to systemic effects. | 1-Boc-3-cyanopyrrolidine[3] |

| Acute Inhalation Toxicity | Harmful if inhaled. May cause respiratory tract irritation.[3] | 1-Boc-3-cyanopyrrolidine, 1-Methylpyrrolidine[3][4] |

| Skin Irritation | Causes skin irritation. Prolonged contact may lead to burns. | 1-Methylpyrrolidine, 1-Boc-3-cyanopyrrolidine[3][4] |

| Eye Irritation | Causes serious eye irritation. Risk of severe eye damage. | 3-Cyanopyridine, 1-Methylpyrrolidine[2][4][10] |

| Carcinogenicity | No data available. Not classified as a carcinogen by IARC, NTP, or OSHA based on analog data. | N/A |

Table 2: Predicted Physical and Chemical Properties

| Property | Predicted Value/Information | Analog Source(s) |

| Appearance | White to off-white solid | General for hydrochloride salts |

| Solubility | Likely soluble in water | 3-Cyanopyridine (water soluble)[2] |

| Stability | Stable under normal conditions. | 3-Cyanopyridine[2] |

| Incompatible Materials | Strong oxidizing agents, strong acids. | 3-Cyanopyridine, 1-Methylpyrrolidine[2][4] |

| Hazardous Decomposition Products | Upon combustion, may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen cyanide (HCN). | 3-Cyanopyridine[2] |

Conclusion: Fostering a Culture of Safety

Working with novel chemical compounds like 3-Cyano-3-methylpyrrolidine hydrochloride is essential for advancing scientific discovery. However, this pursuit must be balanced with an unwavering commitment to safety. This guide provides a comprehensive framework for risk assessment and safe handling, derived from established principles of chemistry and toxicology. By understanding the mechanisms behind the potential hazards and rigorously adhering to the protocols outlined herein, researchers can confidently and safely explore the scientific potential of this and other novel molecules. The ultimate responsibility for safety lies with the individual researcher, supported by a strong institutional safety culture.

References

-

National Center for Biotechnology Information. (n.d.). Aliphatic Nitriles. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 11. National Academies Press (US). Retrieved from [Link]

-

UCL Safety Services. (2021, June 7). Cyanide Compounds. University College London. Retrieved from [Link]

-

Ahmed, A. E., & Farooqui, M. Y. (1982). Comparative toxicities of aliphatic nitriles. Toxicology Letters, 12(2-3), 157-163. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet 3-Cyanopyridine, 98%. Retrieved from [Link]

-

A.G. Layne. (2016, February 23). N-Methylpyrrolidone - SAFETY DATA SHEET. Retrieved from [Link]

-

Johannsen, F. R., & Levinskas, G. J. (1986). Relationships between toxicity and structure of aliphatic nitriles. Fundamental and Applied Toxicology, 7(4), 690-697. Retrieved from [Link]

-

Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Stanford University. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). N-Methyl-2-pyrrolidone - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

Willhite, C. C. (1981). Inhalation toxicology of acute exposure to aliphatic nitriles. Clinical Toxicology, 18(8), 991-1003. Retrieved from [Link]

-

University of Illinois Division of Research Safety. (2014, March 24). Cyanides. Retrieved from [Link]

-

Willhite, C. C., & Smith, R. P. (1981). Inhalation Toxicology of Acute Exposure to Aliphatic Nitriles. Journal of Toxicology and Environmental Health, 7(1), 99-109. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, October 30). SAFETY DATA SHEET: 1-Boc-3-cyanopyrrolidine. Retrieved from [Link]

-

The University of Queensland. (n.d.). Working Safely with Cyanide Guideline. UQ Policy and Procedure Library. Retrieved from [Link]

-

Various Authors. (2025, May 15). Recent synthetic methodologies for pyrrolidine derivatives through multicomponent reactions. Taylor & Francis Online. Retrieved from [Link]

-

Health Safety & Wellbeing. (n.d.). First aid for cyanide exposure - OHS Information Sheet. The University of Melbourne. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (2024, September 6). Cyanide. Chemical Emergencies. Retrieved from [Link]

-

Harvard Environmental Health & Safety. (n.d.). Lab Safety Guideline: Cyanide. Harvard University. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

-

Various Authors. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1-methylpyrrolidine. Retrieved from [Link]

-

Medscape. (2025, May 12). Cyanide Toxicity Treatment & Management. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

-

Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic applications of pyrrolidine derivative 2s. Reaction conditions. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. southwest.tn.edu [southwest.tn.edu]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. fishersci.com [fishersci.com]

- 5. chemos.de [chemos.de]

- 6. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 12. Cyanides | Division of Research Safety | Illinois [drs.illinois.edu]

- 13. Working Safely with Cyanide Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

- 14. monash.edu [monash.edu]

- 15. fishersci.com [fishersci.com]

- 16. Cyanide | Chemical Emergencies | CDC [cdc.gov]

- 17. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 18. Inhalation toxicology of acute exposure to aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Potential Biological Activity of Pyrrolidine Derivatives

Introduction: The Pyrrolidine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in the architecture of a vast array of biologically active molecules.[1][2][3] Its significance in medicinal chemistry stems from a unique combination of physicochemical properties. The saturated, non-planar nature of the pyrrolidine ring allows for a three-dimensional exploration of pharmacophore space, a crucial factor in achieving target selectivity.[1][4] This "pseudorotation" of the ring, coupled with the stereogenicity of its carbon atoms, provides a versatile scaffold for designing molecules with specific spatial orientations, which is critical for precise interactions with biological targets like enantioselective proteins.[1][4]

Pyrrolidine and its derivatives, such as pyrrolidinones and spiropyrrolidines, are integral components of numerous natural products, including alkaloids, vitamins, and hormones, as well as a multitude of synthetic drugs.[5] Their widespread presence in pharmacologically important agents underscores their key role in pharmacotherapy, making them a versatile framework for the design and development of novel drug candidates.[2][3] This guide will delve into the diverse biological activities of pyrrolidine derivatives, exploring their mechanisms of action and therapeutic potential across various disease areas.

Antimicrobial Activity: A Renewed Arsenal Against Microbial Threats

The rise of antimicrobial resistance has created an urgent need for novel therapeutic agents. Pyrrolidine derivatives have emerged as a promising class of compounds in this arena, exhibiting a broad spectrum of activity against various bacterial and fungal pathogens.[2][3][6]

Antibacterial Activity

Pyrrolidine-containing compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.[6] For instance, certain spiropyrrolidine-oxindole derivatives have shown excellent activity against a range of microorganisms.[7] The mechanism of action for some of these derivatives involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication.[2]

One notable example is Pyrrolidine Dithiocarbamate (PDTC), which possesses antibacterial properties that are enhanced by the presence of zinc.[8] This suggests a mechanism tied to metal chelation and its impact on bacterial cellular processes.[8] Furthermore, novel pyrrolidine-2,3-dione scaffolds have shown effectiveness against Staphylococcus aureus, including its biofilm phenotype, which is notoriously resistant to conventional antibiotics.[9] These compounds not only exhibit direct antimicrobial effects but also act synergistically with existing antibiotics like vancomycin, highlighting their potential as adjuvant therapies.[9]

Antifungal Activity

The antifungal potential of pyrrolidine derivatives is also significant. For example, tetrazole-bearing pyrrolidine rings have been investigated as prospective agents against Candida albicans, a common cause of fungal infections in humans.[2][3] The structural versatility of the pyrrolidine scaffold allows for the incorporation of various pharmacophores, such as the tetrazole ring, known for its antifungal properties, leading to hybrid molecules with enhanced activity.[2][3]

Anticancer Activity: Targeting the Hallmarks of Cancer

The pyrrolidine scaffold is a prominent feature in a number of anticancer agents, both natural and synthetic.[2][3] These derivatives exert their effects through diverse mechanisms, targeting various aspects of cancer cell biology.

Mechanisms of Action

Several pyrrolidine derivatives have been shown to induce apoptosis in cancer cells. For example, certain spiropyrrolidine analogs have demonstrated the ability to activate caspase-3, a key executioner enzyme in the apoptotic pathway.[2][3] Others function as inhibitors of crucial signaling pathways involved in cancer progression. For instance, some pyrrolidin-2-one derivatives act as potent inhibitors of phosphoinositide 3-kinase (PI3K), a central node in cell growth and survival signaling.[10]

Furthermore, pyrrolidine-containing compounds have been designed to target specific receptors implicated in cancer metastasis. Derivatives acting as antagonists of the chemokine receptor CXCR4 have shown potential in inhibiting cancer cell migration and invasion.[2][3] The structural diversity of pyrrolidine derivatives allows for the fine-tuning of their activity against specific cancer cell lines. For example, thiophene-containing pyrrolidine derivatives have demonstrated better activity against MCF-7 and HeLa cells compared to their phenyl-ring counterparts.[4]

The following table summarizes the anticancer activity of selected pyrrolidine derivatives against various cancer cell lines:

| Derivative Class | Target Cancer Cell Line(s) | Reported IC50/Activity | Reference |

| Thiophene-containing Pyrrolidines | MCF-7, HeLa | IC50: 17-28 µM (MCF-7), 19-30 µM (HeLa) | [4] |

| Thiosemicarbazone Pyrrolidine–Copper(II) Complexes | SW480 | IC50: 0.99 ± 0.09 µM | [2][3] |

| Diphenylamine-Pyrrolidin-2-one-Hydrazone | IGR39, PPC-1 | EC50: 2.5-20.2 µM | [10] |

| 5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic Acid Derivatives | A549 | Significant viability inhibitory effects | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity

A common method to evaluate the in vitro anticancer activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Step-by-Step Methodology:

-

Cell Seeding: Cancer cells (e.g., A549, human lung adenocarcinoma) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[11]

-

Compound Treatment: The synthesized pyrrolidine derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at varying concentrations. A control group with only the solvent is also included.

-

Incubation: The plate is incubated for a defined period (e.g., 24-72 hours) to allow the compounds to exert their effects.

-

MTT Addition: An MTT solution is added to each well and the plate is incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization solution) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration of the compound. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Antiviral Activity: Inhibiting Viral Replication and Entry

The pyrrolidine ring is a key structural motif in several antiviral drugs, particularly those targeting hepatitis C virus (HCV) and coronaviruses.[5] Many of these drugs function as inhibitors of viral proteases, enzymes that are essential for the viral life cycle.[5]

Targeting Viral Proteases

For instance, several approved anti-HCV drugs containing a pyrrolidine ring act as inhibitors of the NS3 serine protease.[5] More recently, with the emergence of SARS-CoV-2, there has been a significant effort to develop inhibitors of the coronavirus main protease (MPro or 3CLpro).[12][13] Novel series of inhibitors incorporating an N-substituted 2-pyrrolidone scaffold have been designed to interact favorably with the S3-S4 subsites of the protease, leading to potent antiviral activity in the nanomolar range with no significant cytotoxicity.[12]

The following diagram illustrates a simplified workflow for the structure-guided design of such protease inhibitors:

Caption: A workflow for the structure-guided design of pyrrolidine-based antiviral protease inhibitors.

Neurological and Central Nervous System (CNS) Activity

The versatility of the pyrrolidine scaffold extends to the development of agents targeting the central nervous system. Pyrrolidine derivatives have shown promise as antidepressants, anticonvulsants, and neuroprotective agents.[2][3]

Diverse CNS Applications

-

Antidepressants: Rolipram, a well-known antidepressant, features a pyrrolidine ring in its structure.[2][3]

-

Anticonvulsants: Ethosuximide, an antiepileptic drug, also contains the pyrrolidine core.[2][3] More recent research has focused on new series of pyrrolidine-2,5-dione-acetamides that have shown significant anticonvulsant properties in preclinical models.[4]

-

Neuroprotection: Novel pyrrolidine-2-one derivatives have demonstrated neuroprotective effects in models of cognitive impairment, such as that induced by scopolamine.[14] These compounds have been shown to ameliorate behavioral deficits and biochemical changes associated with neurodegeneration, including reducing oxidative stress and inhibiting acetylcholinesterase.[14]

-

Psychiatric Disorders: Certain 3-pyrrolidineindole derivatives are being explored as serotonergic psychedelic agents for treating conditions like depression and post-traumatic stress disorder.[15] Additionally, novel pyrrolidinyl derivatives are being investigated as HCN2 modulators for the treatment of autism, mood disorders, and schizophrenia.[16]

The following diagram illustrates a simplified signaling pathway that could be modulated by neuroprotective pyrrolidine derivatives:

Caption: Potential neuroprotective mechanisms of pyrrolidine derivatives against cognitive impairment.

Conclusion

The pyrrolidine scaffold is undeniably a privileged structure in drug discovery, offering a remarkable degree of chemical diversity and biological activity. From combating infectious diseases to tackling the complexities of cancer and neurological disorders, pyrrolidine derivatives continue to be a fertile ground for the development of novel therapeutics. The ongoing exploration of their structure-activity relationships, coupled with advancements in synthetic methodologies, promises to unlock even more of their therapeutic potential in the years to come.

References

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI.

- New Methodology for the Synthesis of Bioactive Pyrrolidines and Pyrrolidinones - CORDIS.

- Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a P

- Antibacterial Activity of Pyrrolidine Dithiocarbam

- Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents - PMC.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- Recent insights about pyrrolidine core skeletons in pharmacology - PMC.

- Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene deriv

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines - PMC.

- Novel Pyrrolidinyl Derivatives as HCN2 Modulators for Treating Central Nervous System and Psychiatric Disorders, Namely, Autism, Mood Disorders and Schizophrenia - PubMed.

- Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradic

- Structure-Guided Design of Potent Coronavirus Inhibitors with a 2-Pyrrolidone Scaffold: Biochemical, Crystallographic, and Virological Studies - PubMed.

- An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaff olds - ResearchG

- Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene deriv

- Novel 3-Pyrrolidineindole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis and Mental Illnesses Such as Depression and Post-Traum

- Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents - PubMed.

- Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections - PMC - NIH.

- Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers.

- Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed.

- Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Deriv

- Design and synthesis of pyrrolidine-5,5-trans-lactams (5-oxohexahydropyrrolo[3,2-b]pyrroles) as novel mechanism-based inhibitors of human cytomegalovirus protease. 2. Potency and chirality - PubMed.

- Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold - MDPI.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibacterial activity of pyrrolidine dithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Structure-Guided Design of Potent Coronavirus Inhibitors with a 2-Pyrrolidone Scaffold: Biochemical, Crystallographic, and Virological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel 3-Pyrrolidineindole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis and Mental Illnesses Such as Depression and Post-Traumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel Pyrrolidinyl Derivatives as HCN2 Modulators for Treating Central Nervous System and Psychiatric Disorders, Namely, Autism, Mood Disorders and Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to 3-Cyano-3-methylpyrrolidine Hydrochloride: A Versatile Building Block in Modern Organic Synthesis

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its non-planar, three-dimensional structure allows for a precise spatial arrangement of functional groups, which is critical for effective interaction with biological targets. This guide focuses on a particularly valuable derivative: 3-cyano-3-methylpyrrolidine hydrochloride. The presence of a quaternary center, a versatile nitrile group, and a secondary amine (as its hydrochloride salt) makes this compound a highly strategic building block for the synthesis of complex nitrogen-containing heterocycles and novel drug candidates, particularly those targeting the central nervous system.[2][3] This document provides an in-depth exploration of its synthesis, reactivity, and application, offering both theoretical insights and practical, field-proven protocols for researchers in organic synthesis and drug development.

Core Molecular Profile and Physicochemical Properties

3-Cyano-3-methylpyrrolidine hydrochloride is a stable, crystalline solid that combines the structural rigidity of a pyrrolidine ring with the synthetic versatility of a nitrile functional group. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.

The strategic placement of a methyl group at the C3 position creates a quaternary carbon, which can be advantageous in drug design. This feature can lock in a specific conformation, provide steric hindrance to influence binding selectivity, and block a potential site of metabolic degradation, thereby improving the pharmacokinetic profile of the final molecule.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₁ClN₂ | MySkinRecipes[2] |

| Molecular Weight | 146.62 g/mol | MySkinRecipes[2] |

| Appearance | Typically an off-white to white solid | General Chemical Properties |

| Storage | Room temperature, dry and sealed | MySkinRecipes[2] |

Note: Specific experimental data like melting point and solubility can vary between suppliers. Researchers should always refer to the supplier-specific Certificate of Analysis.

Caption: Structure of 3-Cyano-3-methylpyrrolidine Hydrochloride.

Synthetic Strategies and Plausible Routes

While detailed, peer-reviewed synthetic procedures for this specific molecule are not abundant in readily accessible literature, its structure lends itself to established synthetic methodologies. A logical retrosynthetic approach would involve the formation of the C-C bond at the quaternary center or the cyclization to form the pyrrolidine ring.

A plausible forward synthesis could involve the Michael addition of a nitroalkane to an α,β-unsaturated ester, followed by reduction of the nitro group and the ester, and subsequent cyclization and functional group interconversion to introduce the nitrile. A more direct approach, illustrated below, involves the cyanation of a suitable precursor.

Caption: Key reactive sites and potential transformations.

Transformations of the Nitrile Group

The cyano group is a versatile precursor to several other important functional groups. [4]

-

Reduction to Amines: The reduction of the nitrile to a primary aminomethyl group is one of the most powerful applications. This transformation introduces a basic, nucleophilic center, ideal for creating linkers or interacting with biological targets. Catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon) or chemical reduction (e.g., with LiAlH₄) are effective methods. The resulting 3-(aminomethyl)-3-methylpyrrolidine is a valuable diamine scaffold.

-

Hydrolysis to Carboxylic Acids and Amides: Under strong acidic or basic conditions, the nitrile can be fully hydrolyzed to a carboxylic acid. This introduces an acidic handle for further functionalization, such as amide bond formation. Milder, controlled conditions can yield the primary amide, another common functional group in pharmaceuticals.

-

Formation of Tetrazoles: The [2+3] cycloaddition of the nitrile with an azide source (e.g., sodium azide) is a highly reliable method to form a tetrazole ring. Tetrazoles are widely used in medicinal chemistry as bioisosteres for carboxylic acids, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and cell permeability.

Transformations of the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring (after neutralization of the HCl salt) is a potent nucleophile, allowing for extensive derivatization.

-

N-Alkylation and N-Acylation: Standard N-alkylation with alkyl halides or N-acylation with acyl chlorides/anhydrides allows for the introduction of a wide variety of substituents. These reactions are typically high-yielding and allow for systematic exploration of the structure-activity relationship (SAR).

-

Reductive Amination: A robust and widely used method for forming C-N bonds, reductive amination with aldehydes or ketones provides access to a vast array of N-substituted pyrrolidines with high functional group tolerance.

-

N-Arylation: Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, enable the direct formation of a bond between the pyrrolidine nitrogen and an aromatic or heteroaromatic ring, a common motif in CNS-active drugs.

Field Application: A Scaffold for Drug Discovery

The pyrrolidine scaffold is a cornerstone in the development of drugs for various therapeutic areas, including cancer, inflammation, and central nervous system disorders. [1]3-Cyano-3-methylpyrrolidine hydrochloride serves as a key intermediate in the synthesis of bioactive molecules for several reasons:

-

CNS-Active Agents: The pyrrolidine ring is a common feature in molecules designed to cross the blood-brain barrier. This building block is particularly useful in synthesizing inhibitors for enzymes like monoamine oxidase, which are critical targets in treating neurological disorders. [2]* Constrained Scaffolds: The 3,3-disubstituted pattern provides a rigid, three-dimensional framework. This pre-organized conformation can reduce the entropic penalty upon binding to a protein target, potentially leading to higher affinity and selectivity.

-

Library Synthesis: The orthogonal reactivity of the amine and nitrile groups makes this building block ideal for combinatorial chemistry and the rapid generation of compound libraries for high-throughput screening.

Experimental Protocol: Reductive Amination

This protocol is a self-validating system for the N-functionalization of 3-cyano-3-methylpyrrolidine, a common step after acquiring the hydrochloride salt.

Objective: To synthesize N-benzyl-3-cyano-3-methylpyrrolidine.

Materials:

-

3-Cyano-3-methylpyrrolidine hydrochloride (1.0 eq)

-

Benzaldehyde (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Salt Neutralization: To a solution of 3-cyano-3-methylpyrrolidine hydrochloride (1.0 g, 6.82 mmol) in anhydrous DCM (30 mL) under a nitrogen atmosphere, add triethylamine (1.14 mL, 8.18 mmol). Stir the mixture at room temperature for 15 minutes to form the free base in situ.

-

Imine Formation: Add benzaldehyde (0.76 mL, 7.50 mmol) to the solution. Stir for 1 hour at room temperature. The progress can be monitored by TLC or LC-MS to observe the consumption of the starting amine.

-

Reduction: Add sodium triacetoxyborohydride (2.17 g, 10.23 mmol) portion-wise over 10 minutes. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards aldehydes and ketones than the intermediate iminium ion, minimizing side reactions.

-

Reaction Monitoring: Stir the reaction at room temperature overnight (12-16 hours). Monitor the reaction to completion by LC-MS.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL). Stir vigorously for 10 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-3-cyano-3-methylpyrrolidine.

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). * Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. [5][6]Avoid contact with skin and eyes. [7]Wash hands thoroughly after handling. [8]* Hazard Profile: While specific data for this exact compound is limited, related aminonitriles and pyrrolidine hydrochlorides can be harmful if swallowed, cause skin irritation, and serious eye irritation/damage. [9][10]Assume this compound has a similar hazard profile.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [2][7]

Conclusion

3-Cyano-3-methylpyrrolidine hydrochloride is more than just a chemical intermediate; it is a strategically designed building block that offers solutions to common challenges in medicinal chemistry. Its combination of a rigid scaffold, a synthetically versatile nitrile handle, and a readily functionalizable secondary amine provides chemists with a powerful tool to construct novel, complex, and potent therapeutic agents. Understanding its core reactivity and applying robust synthetic protocols will continue to drive innovation in the discovery of next-generation pharmaceuticals.

References

-

PrepChem. (n.d.). Synthesis of 3-Cyano-1-methyl-1,2,5,6-tetrahydropyridine (3). Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-Cyano-3-methylpyrrolidine hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation and synthetic applications of cyano compounds. Retrieved from [Link]

- Google Patents. (n.d.). EP0347818B1 - Process for preparing 3-pyrrolidinol.

- Google Patents. (n.d.). CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol.

-

MDPI. (2024). Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylpyrrolidin-3-ol hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylpyrrolidine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylpyrrolidine. Retrieved from [Link]

-

PubChem. (n.d.). (3R)-3-Methylpyrrolidine--hydrogen chloride (1/1). Retrieved from [Link]

-

MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

-

MDPI. (n.d.). Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery of 3-hydroxy-3-pyrrolin-2-one-based mPGES-1 inhibitors using a multi-step virtual screening protocol. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Cyanopyridine, 98%. Retrieved from [Link]

-

MDPI. (n.d.). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. Retrieved from [Link]

-

PubMed. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Cyano-3-methylpyrrolidine hydrochloride [myskinrecipes.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. 3-Methylpyrrolidine hydrochloride | C5H12ClN | CID 12464314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (3R)-3-Methylpyrrolidine--hydrogen chloride (1/1) | C5H12ClN | CID 44828594 - PubChem [pubchem.ncbi.nlm.nih.gov]

Advanced Application Guide: 3-Cyano-3-methylpyrrolidine HCl in Therapeutic Synthesis

[1][2]

Executive Summary: The Quaternary Proline Scaffold

3-Cyano-3-methylpyrrolidine hydrochloride (CAS: 1205750-61-3) is a specialized heterocyclic building block that has emerged as a critical intermediate in the synthesis of next-generation anti-inflammatory and autoimmune therapeutics.[1][2] Unlike simple pyrrolidines, this compound features a quaternary carbon center at the C3 position , substituted with both a methyl group and a nitrile moiety.

This structural rigidity offers two distinct advantages in drug design:

-

Conformational Locking: The quaternary center restricts the flexibility of the pyrrolidine ring, potentially increasing binding affinity to target enzymes by reducing the entropic penalty of binding.

-

Metabolic Stability: The C3 substitution blocks common metabolic soft spots (oxidation), extending the half-life of the final drug candidate.[1]

This guide details its primary application in the synthesis of Vanin-1 Inhibitors (for Inflammatory Bowel Disease) and its secondary role as a bioisostere in Janus Kinase (JAK) inhibitor discovery.[1]

Primary Application: Synthesis of Vanin-1 Inhibitors

The most authoritative application of 3-Cyano-3-methylpyrrolidine HCl is found in the development of Vanin-1 (VNN1) inhibitors .[1][2] Vanin-1 is an epithelial pantetheinase that recycles pantothenic acid (Vitamin B5) and produces cysteamine, a pro-inflammatory mediator involved in oxidative stress.[1]

Inhibiting VNN1 is a validated strategy for treating Crohn’s Disease and Ulcerative Colitis .[3] The 3-cyano-3-methylpyrrolidine moiety serves as the "warhead" or key binding element that fits into the enzyme's active site, often replacing larger or less stable rings.[1][2]

The Synthesis Pathway

The synthesis typically involves coupling the pyrrolidine salt to a heteroaromatic core (e.g., a pyrimidine or pyridine carboxylic acid).[1]

Mechanism of Action:

-

The pyrrolidine nitrogen acts as the nucleophile to form an amide bond with the drug core.

-

The C3-Nitrile group remains intact in the final molecule, acting as a hydrogen bond acceptor or a "polar handle" within the enzyme pocket.[1]

-

Chirality: The (3R)-enantiomer is frequently cited in patent literature (e.g., WO 2020/114947) as the bioactive form.[1]

Visualization: Vanin-1 Inhibitor Assembly

The following diagram illustrates the convergent synthesis strategy used in high-value patent applications.

Figure 1: Convergent synthesis scheme for Vanin-1 inhibitors using 3-Cyano-3-methylpyrrolidine HCl.

Secondary Application: Kinase Inhibitor Bioisosteres

While Tofacitinib (a JAK inhibitor) utilizes a piperidine ring, 3-Cyano-3-methylpyrrolidine is widely used in discovery chemistry to create ring-contracted analogs .[1][2]

The "Ring Contraction" Strategy

Medicinal chemists often replace a piperidine ring (6-membered) with a pyrrolidine ring (5-membered) to:

-

Reduce molecular weight (MW) and lipophilicity (LogP).[1]

-

Alter the vector of substituents to explore new chemical space in the ATP-binding pocket of kinases.

Nitrile Transformation

In this context, the nitrile group is often not the final endpoint. It serves as a precursor to a primary amine.[1]

Technical Protocols

These protocols assume the use of the hydrochloride salt. Note that the free base is hygroscopic and prone to air oxidation; handling the HCl salt is standard.

Protocol A: Amide Coupling (Vanin-1 Inhibitor Synthesis)

Objective: Couple 3-Cyano-3-methylpyrrolidine to a carboxylic acid core.[1][2]

-

Preparation:

-

Nucleophile Addition:

-

Reaction:

-

Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Monitor by LC-MS for the disappearance of the starting acid.[1]

-

-

Workup:

-

Dilute with EtOAc, wash with saturated

, water, and brine. -

Dry over

and concentrate. -

Purification: Silica gel chromatography (typ.[1] MeOH/DCM gradient).

-

Protocol B: Nitrile Reduction (Kinase Scaffold Synthesis)

Objective: Convert the nitrile group to a primary amine (aminomethyl).[1]

-

Setup:

-

Reduction:

-

Method A (Hydrogenation): Add Raney Nickel (catalytic) and expose to

gas (50 psi) in the presence of ammonia (to prevent secondary amine formation).[1] -

Method B (Chemical): Add

(2.0 eq) dropwise at

-

-

Quenching (for Method B):

-

Carefully quench with Fieser method (

, 15%

-

-

Isolation:

-

Filter through Celite and concentrate to yield the crude amine.[1]

-

Analytical Profiling & Quality Control

When sourcing or synthesizing this intermediate, the following specifications are critical for downstream success.

| Parameter | Specification | Method | Reason |

| Appearance | White to off-white solid | Visual | Hygroscopic nature leads to clumping if wet.[1][2] |

| Purity | > 97.0% | HPLC (210 nm) | Impurities interfere with coupling yields.[1][2] |

| Chiral Purity | > 98% ee | Chiral SFC | Enantiomers (3R vs 3S) have vastly different biological activities.[1][2] |

| Water Content | < 1.0% | Karl Fischer | Excess water hydrolyzes acid chlorides in coupling steps.[2] |

| Salt Stoichiometry | 0.95 – 1.05 eq HCl | Titration | Ensures accurate molecular weight calculation.[2] |

Visualization: Scaffold Versatility

The following diagram maps the chemical space accessible from this single intermediate.

Figure 2: Divergent synthesis pathways from the core scaffold.[1][2]

References

-

Pfizer Inc. (2018).[1][4] Novel heterocyclic compounds as inhibitors of Vanin-1 enzyme.[1][3][4][5] WO2018011681A1.[1] Link

-

Boehringer Ingelheim International Gmbh. (2020).[1][5] Heteroaromatic compounds as Vanin inhibitors.[1] WO2020114947A1.[1] Link

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 44828594, (3R)-3-Methylpyrrolidine hydrochloride.[1][2] (Structural Analog Reference). Link[1]

-

MySkinRecipes. (n.d.). 3-Cyano-3-methylpyrrolidine hydrochloride Product Data. Retrieved January 29, 2026. Link

Sources

- 1. Cyanoacetyl Tofacitinib | C19H21N7O2 | CID 91810733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nordmann Japan Ltd. | Chemical products | Chemical e-edata Search [en.chem-edata.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CN113166117A - ä½ä¸ºvaninæå¶åçæè³æååç© - Google Patents [patents.google.com]

- 5. BR112021007915A2 - compostos heteroaromáticos utilizados como inibidores de vanina - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: The Strategic Use of 3-Cyano-3-methylpyrrolidine Hydrochloride in Pharmaceutical Intermediate Synthesis

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utility and application of 3-Cyano-3-methylpyrrolidine hydrochloride as a versatile building block in the synthesis of complex pharmaceutical intermediates. This document elucidates the rationale behind its use, provides representative protocols, and discusses the mechanistic significance of its structural features.

Introduction: The Value of the 3-Cyano-3-methylpyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it an ideal building block for targeting a wide range of biological receptors and enzymes. The introduction of a cyano (-CN) group and a methyl (-CH₃) group at the 3-position, as in 3-Cyano-3-methylpyrrolidine, imparts specific and advantageous properties for drug design and synthesis.

-

The Cyano Group: The nitrile functionality is a versatile synthetic handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions.[2] In final drug molecules, the cyano group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, contributing to target binding affinity. In Janus Kinase (JAK) inhibitors like Tofacitinib, a cyanoacetyl moiety is crucial for stabilizing the drug within the ATP-binding site.[3]

-

The Methyl Group: The methyl group at the 3-position introduces a quaternary chiral center, which is of paramount importance for stereoselective interactions with biological targets. The specific stereoisomer of a drug can significantly impact its efficacy and safety profile.[4] Furthermore, the methyl group can enhance binding through hydrophobic interactions and can improve metabolic stability by blocking a potential site of oxidation.

-

The Hydrochloride Salt: The hydrochloride form of 3-Cyano-3-methylpyrrolidine enhances its stability and improves its handling characteristics, making it a convenient starting material for synthesis.

Core Applications in Pharmaceutical Synthesis

While 3-Cyano-3-methylpyrrolidine hydrochloride is a specialized reagent, its primary application lies in the construction of complex heterocyclic systems, particularly as a precursor for substituted pyrrolidines that are key intermediates in the synthesis of targeted therapies. It is particularly relevant in the development of inhibitors for enzymes like monoamine oxidase, which are crucial in targeting the central nervous system.[5] Although direct public-domain protocols for blockbuster drugs using this specific starting material are proprietary, its utility can be demonstrated through representative synthetic transformations common in pharmaceutical development.

A primary synthetic route involving this intermediate is the elaboration of the pyrrolidine nitrogen, followed by transformation of the nitrile group.

Workflow for Elaboration of 3-Cyano-3-methylpyrrolidine

Caption: General synthetic workflow for utilizing 3-Cyano-3-methylpyrrolidine.

Detailed Experimental Protocols

The following protocols are representative examples of how 3-Cyano-3-methylpyrrolidine hydrochloride can be utilized in key synthetic steps. Researchers should note that optimization of reaction conditions is often necessary for specific substrates.

Protocol 1: N-Alkylation of 3-Cyano-3-methylpyrrolidine

This protocol describes a general procedure for the N-alkylation of the pyrrolidine ring, a common first step in elaborating this intermediate.

Objective: To synthesize an N-alkylated-3-cyano-3-methylpyrrolidine derivative.

Materials:

-

3-Cyano-3-methylpyrrolidine hydrochloride

-

Alkyl halide (e.g., benzyl bromide)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Liberation of the Free Amine:

-

To a solution of 3-Cyano-3-methylpyrrolidine hydrochloride (1.0 eq) in acetonitrile (10 mL/g of hydrochloride salt), add triethylamine (2.2 eq) at room temperature.

-

Stir the resulting suspension for 30 minutes. The formation of triethylamine hydrochloride as a white precipitate is expected.

-

-

Alkylation Reaction:

-

To the suspension from step 1, add the alkyl halide (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material. Gentle heating (40-60 °C) may be required for less reactive alkyl halides.

-

-

Work-up and Extraction:

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

-

Causality and Trustworthiness: The use of a slight excess of the alkylating agent ensures complete conversion of the pyrrolidine. The basic work-up is crucial to remove any remaining acidic components and the triethylamine hydrochloride salt. This self-validating protocol ensures the isolation of a clean product ready for the next synthetic step.

Protocol 2: Reduction of the Cyano Group to a Primary Amine

This protocol details the conversion of the nitrile to a primary aminomethyl group, a key transformation for introducing a new point of diversity.

Objective: To synthesize an N-substituted-3-(aminomethyl)-3-methylpyrrolidine.

Materials:

-

N-substituted-3-cyano-3-methylpyrrolidine (from Protocol 1)

-

Lithium aluminum hydride (LiAlH₄) or Raney Nickel (Ra-Ni) with H₂

-

Anhydrous tetrahydrofuran (THF) or ethanol (for catalytic hydrogenation)

-

Anhydrous sodium sulfate

-

Saturated aqueous sodium potassium tartrate (Rochelle's salt) solution (for LiAlH₄ quench)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure (using LiAlH₄):

-

Reaction Setup:

-

To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add a solution of N-substituted-3-cyano-3-methylpyrrolidine (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

-

Reduction:

-

Carefully add LiAlH₄ (1.5-2.0 eq) portion-wise to the stirred solution at 0 °C. Caution: LiAlH₄ reacts violently with water.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC/LC-MS.

-

-

Quenching and Work-up (Fieser method):

-

Cool the reaction mixture back to 0 °C.

-

Sequentially and cautiously add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.

-

Stir the resulting granular precipitate vigorously for 1 hour at room temperature.

-

Add anhydrous sodium sulfate, stir for another 15 minutes, and then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

-

-

Isolation:

-

Combine the filtrates and concentrate under reduced pressure to yield the crude primary amine, which can be purified by chromatography or used directly in the next step.

-

Expertise in Action: The choice of reducing agent is critical. LiAlH₄ is a powerful, non-selective reducing agent suitable for this transformation. The Fieser work-up is a trusted and safe method for quenching LiAlH₄ reactions, resulting in an easily filterable solid and simplifying the isolation of the product amine. Catalytic hydrogenation with Raney Nickel is a milder, industrially scalable alternative.[6]

Data Presentation

The following table summarizes expected outcomes for the representative reactions. Yields are illustrative and will vary based on the specific substrates and optimization.

| Reaction | Starting Material | Key Reagents | Product | Typical Yield Range |

| N-Benzylation | 3-Cyano-3-methylpyrrolidine HCl | Benzyl bromide, Et₃N | N-benzyl-3-cyano-3-methylpyrrolidine | 75-90% |

| Nitrile Reduction | N-benzyl-3-cyano-3-methylpyrrolidine | LiAlH₄ | N-benzyl-3-(aminomethyl)-3-methylpyrrolidine | 60-80% |

Conclusion

3-Cyano-3-methylpyrrolidine hydrochloride is a valuable chiral building block for the synthesis of complex pharmaceutical intermediates. Its bifunctional nature—a secondary amine for N-functionalization and a versatile cyano group—allows for the divergent synthesis of a wide array of substituted pyrrolidines. The protocols and workflows detailed herein provide a solid foundation for researchers to incorporate this intermediate into their synthetic strategies, enabling the efficient construction of novel molecular architectures for drug discovery.

References

-

PrepChem G. Synthesis of 3-Cyano-1-methyl-1,2,5,6-tetrahydropyridine (3). PrepChem.com. Available at: [Link].

-

Carvalho LCR, Lourenço A, Ferreira LM, Branco PS. Tofacitinib synthesis – an asymmetric challenge. Eur J Org Chem. 2018;2018(42):5834-5843. Available at: [Link].

- CN111471045A - Preparation method of tofacitinib impurity. Google Patents.

-

MySkinRecipes. 3-Cyano-3-methylpyrrolidine hydrochloride. Available at: [Link].

-

US2019023712A1 - Synthesis process of ruxolitinib. PubChem. Available at: [Link].

- WO2017114461A1 - Synthesis process of ruxolitinib. Google Patents.

-

Coricello A, Mesiti F, Lupia A, et al. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules. 2020;25(14):3139. Available at: [Link].

- CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol. Google Patents.

- WO2017109524A1 - Method and intermediate for the production of baricitinib. Google Patents.